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The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are
critical transcriptional co-activators involved in a myriad of cellular processes, including cell
growth, differentiation, and apoptosis. Their catalytic activity, which involves the transfer of an
acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, plays a
pivotal role in regulating gene expression. Dysregulation of p300/CBP activity has been
implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
A-485 is a potent and selective catalytic inhibitor of p300/CBP. This guide provides an objective
comparison of A-485 with other p300/CBP inhibitors, supported by experimental data, to aid
researchers in selecting the appropriate tool for their studies.

Data Presentation: A-485 in Comparison

A-485 stands out for its high potency and selectivity as a catalytic inhibitor of p300/CBP. Unlike
bromodomain inhibitors that target the acetyl-lysine binding pocket, A-485 directly inhibits the
enzyme's catalytic HAT domain by competing with acetyl-CoA.[1] This mechanism of action
leads to a global reduction in histone acetylation, particularly at H3K27, a key mark of active
enhancers.

Here, we compare the biochemical and cellular activities of A-485 with other notable p300/CBP
inhibitors.

Table 1. Comparison of p300/CBP Catalytic Inhibitors
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. Selectivity
Compound Target Domain  p300 IC50 (hM) CBP IC50 (nM) Profil
rofile

>1000-fold
A-485 Catalytic HAT 9.8[2][3][4] 2.6[2][31[4] selective over
other HATS[3]

) Selective for
_ 400 (K)[5][6]1[7] Not widely
C646 Catalytic HAT p300/CBP over
[8] reported
other HATs

Table 2: Comparison of Cellular Activity of p300/CBP Inhibitors

Cellular Potency

Compound Target Domain Cell Line
(IC50/GI50)
A-485 Catalytic HAT 22Rv1 (Prostate) 96 nM[9]
) Pancreatic Cancer ~20-30 pM (effective
C646 Catalytic HAT )
Cells concentration)[10]
CCS1477 (Inobrodib) Bromodomain 22Rv1 (Prostate) 96 nM[9]
VCaP (Prostate) 49 nM[9][11]
OPM-2 (Multiple
5nM
Myeloma)
) 100 nM (10-day
FT-7051 Bromodomain AR+ Breast Cancer

exposure)[12]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of A-485. In
a castration-resistant prostate cancer (CRPC) patient-derived xenograft model (LuCaP-77),
twice-daily intraperitoneal injections of A-485 resulted in a 54% tumor growth inhibition after 21
days.[1] Another study using a 22Rv1 prostate cancer xenograft model also showed significant
anti-tumor activity.[13]
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For comparison, the bromodomain inhibitor CCS1477 has also shown potent in vivo activity. In
a 22Rv1 xenograft model, oral dosing of CCS1477 led to complete tumor growth inhibition over
28 days.[9] Similarly, C646 has been shown to inhibit tumor growth in a pancreatic cancer
xenograft mouse model.[10][14]

Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the in vitro potency of p300/CBP inhibitors.

Principle: The assay measures the transfer of acetyl groups from acetyl-CoA to a biotinylated
histone peptide substrate. The acetylated product is then recognized by a specific antibody
conjugated to a fluorescent donor (e.g., Europium), and the biotinylated peptide is captured by
streptavidin conjugated to a fluorescent acceptor (e.g., ULight™). When in close proximity,
excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal that
is proportional to the amount of acetylated product.

General Protocol:

Reagent Preparation: Prepare assay buffer, recombinant p300 or CBP enzyme, biotinylated
histone H3 peptide, acetyl-CoA, and the test compound at various concentrations.

e Enzyme Reaction: In a microplate, incubate the enzyme with the test compound for a
defined period.

e Initiation: Add the histone peptide and acetyl-CoA to initiate the HAT reaction. Incubate at
room temperature.

» Detection: Stop the reaction and add the detection reagents (e.g., Eu-labeled anti-acetylated
lysine antibody and streptavidin-ULight™).

o Measurement: After incubation, read the plate on a TR-FRET-compatible reader, measuring
the emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor
emission is calculated to determine the degree of inhibition.
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TR-FRET HAT Assay Workflow
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Caption: Workflow of a TR-FRET based HAT assay for inhibitor screening.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq) for H3K27ac

ChIP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on
histone acetylation.

Principle: Cells are treated with the inhibitor, and then chromatin is cross-linked, sheared, and
iImmunoprecipitated with an antibody specific for H3K27ac. The enriched DNA is then
sequenced to identify the genomic regions where this acetylation mark is present.

General Protocol:

o Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control.
Cross-link proteins to DNA using formaldehyde.

o Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA
fragments of a desired size range (e.g., 200-500 bp).
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Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27ac antibody
overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

Washing and Elution: Wash the beads to remove non-specific binding and elute the
chromatin.

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and
purify the DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling
to identify regions enriched for H3K27ac.
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ChIP-seq Workflow for H3K27ac
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Caption: Key steps in a ChiP-seq experiment to profile H3K27ac.
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Signaling Pathways and Mechanism of Action

p300/CBP are master regulators of transcription and are involved in numerous signaling
pathways critical for cancer development and progression. A-485, by inhibiting the catalytic
activity of p300/CBP, can modulate these pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP act as co-
activators for AR, and their HAT activity is crucial for the transcription of AR target genes. A-485
has been shown to inhibit the AR transcriptional program in both androgen-sensitive and
castration-resistant prostate cancer models.[1]
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Caption: Inhibition of AR signaling by A-485 in prostate cancer.
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Whnt/B-catenin and p53 Signaling

p300/CBP also play crucial roles in other key cancer-related pathways. They act as co-
activators for B-catenin in the Wnt signaling pathway, promoting the transcription of genes
involved in cell proliferation. Conversely, they can also acetylate and stabilize the tumor
suppressor p53, promoting apoptosis and cell cycle arrest. The net effect of p300/CBP
inhibition on these pathways can be context-dependent.

Conclusion

A-485 is a highly potent and selective catalytic inhibitor of p300/CBP, demonstrating significant
promise in preclinical cancer models. Its distinct mechanism of action, targeting the HAT
domain, differentiates it from the more numerous bromodomain inhibitors. The comparative
data presented in this guide highlights the superior in vitro potency of A-485 over older catalytic
inhibitors like C646. While bromodomain inhibitors also show potent cellular and in vivo activity,
the direct inhibition of catalytic function by A-485 offers a distinct tool for studying the
consequences of blocking p300/CBP's acetyltransferase activity. The choice between a
catalytic and a bromodomain inhibitor will depend on the specific research question and the
desired mode of intervention in p300/CBP function. This guide provides a foundational dataset
to inform such decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -
PMC [pmc.ncbi.nim.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. A 485 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]

4. A-485 (A485) | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]

5. Sapphire Bioscience [sapphirebioscience.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://www.medchemexpress.com/A-485.html
https://www.rndsystems.com/products/a-485_6387
https://www.probechem.com/products_A-485.html
https://www.sapphirebioscience.com/product/NS05727839/c646-----p300/cbp-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 6. medchemexpress.com [medchemexpress.com]
e 7. selleckchem.com [selleckchem.com]

o 8. selleckchem.com [selleckchem.com]

e 9. ascopubs.org [ascopubs.org]

e 10. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in
pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. FT-6876, a Potent and Selective Inhibitor of CBP/p300, is Active in Preclinical Models of
Androgen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]
e 14. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Comparative Guide to A-485 and Other p300/CBP
Catalytic Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605051#comparing-a-485-to-other-p300-cbp-
catalytic-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.medchemexpress.com/C646.html
https://www.selleckchem.com/subunits/p300/CBP_Histone-Acetyltransferase_selpan.html
https://www.selleckchem.com/products/c646.html
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.11590
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115044/
https://www.researchgate.net/publication/356500138_CCS1477_a_Novel_p300CBP_Bromodomain_Inhibitor_Enhances_Efficacy_of_Azacitidine_and_Venetoclax_in_Pre-Clinical_Models_of_Acute_Myeloid_Leukaemia_and_Lymphoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042772/
https://www.researchgate.net/figure/In-vivo-22Rv1-xenograft-model-study-of-compound-B16-P2-and-A-485-A-The-tumor-growth_fig4_351876581
https://www.researchgate.net/publication/351527021_C646_inhibits_G2M_cell_cycle-related_proteins_and_potentiates_anti-tumor_effects_in_pancreatic_cancer
https://www.benchchem.com/product/b605051#comparing-a-485-to-other-p300-cbp-catalytic-inhibitors
https://www.benchchem.com/product/b605051#comparing-a-485-to-other-p300-cbp-catalytic-inhibitors
https://www.benchchem.com/product/b605051#comparing-a-485-to-other-p300-cbp-catalytic-inhibitors
https://www.benchchem.com/product/b605051#comparing-a-485-to-other-p300-cbp-catalytic-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

